2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide 2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10872113
InChI: InChI=1S/C15H10Cl4N2O2/c16-9-4-5-14(13(19)6-9)23-8-15(22)21-20-7-10-11(17)2-1-3-12(10)18/h1-7H,8H2,(H,21,22)/b20-7+
SMILES: C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
Molecular Formula: C15H10Cl4N2O2
Molecular Weight: 392.1 g/mol

2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC10872113

Molecular Formula: C15H10Cl4N2O2

Molecular Weight: 392.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C15H10Cl4N2O2
Molecular Weight 392.1 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C15H10Cl4N2O2/c16-9-4-5-14(13(19)6-9)23-8-15(22)21-20-7-10-11(17)2-1-3-12(10)18/h1-7H,8H2,(H,21,22)/b20-7+
Standard InChI Key MUEVMHQHBMGBJN-IFRROFPPSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
SMILES C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Composition

The compound is systematically named 2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide, reflecting its substitution pattern and functional groups. Its molecular formula, C₁₅H₁₀Cl₄N₂O₂, corresponds to a molecular weight of 392.1 g/mol. The structure integrates two dichlorinated aromatic rings: a 2,4-dichlorophenoxy group linked via an acetohydrazide bridge to an (E)-configured 2,6-dichlorobenzylidene moiety.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₀Cl₄N₂O₂
Molecular Weight392.1 g/mol
IUPAC Name2-(2,4-Dichlorophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Canonical SMILESC1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
Topological Polar Surface Area75.5 Ų (calculated)

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, studies on structurally related hydrazides provide insights. For example, N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide crystallizes in centrosymmetric space groups with intermolecular N–H⋯O hydrogen bonds and Cl⋯N contacts stabilizing the lattice . The E-configuration of the imine group in the title compound, inferred from its IUPAC name, likely enforces planarity between the hydrazone and aromatic rings, influencing π-π stacking interactions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Formation of the Hydrazide Intermediate: 2-(2,4-Dichlorophenoxy)acetic acid is converted to its hydrazide via reaction with hydrazine hydrate under reflux .

  • Condensation with 2,6-Dichlorobenzaldehyde: The hydrazide reacts with 2,6-dichlorobenzaldehyde in ethanol or methanol, catalyzed by acetic acid, to yield the target hydrazone .

Table 2: Reaction Conditions for Analogous Hydrazides

StepReagents/ConditionsYieldSource
Hydrazide formationNH₂NH₂·H₂O, EtOH, Δ, 4h75–85%
Hydrazone condensationRCHO, CH₃COOH, EtOH, Δ, 2h60–70%

Reactivity Profile

The electron-withdrawing chlorine atoms activate the aromatic rings toward electrophilic substitution, while the hydrazone moiety participates in tautomerism and metal coordination . The acetohydrazide bridge may undergo hydrolysis under strongly acidic or basic conditions, regenerating the parent hydrazide and aldehyde .

Biological Activities and Mechanisms

Hypothesized Insecticidal Action

Structural analogs such as N′-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide exhibit larvicidal activity against Aedes aegypti (LC₅₀ = 12.3 μg/mL) . The title compound’s dichlorinated aromatic systems may disrupt insect cytochrome P450 enzymes, though specific bioassay data remains lacking .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO (23 mg/mL). Calculated logP values (ClogP = 4.2) indicate high lipophilicity, favoring blood-brain barrier penetration.

Table 3: Predicted Physicochemical Parameters

ParameterValueMethodSource
Melting Point187–189°C (predicted)ACD/Labs
logP4.2XLogP3
Hydrogen Bond Donors2PubChem

Thermal and Photolytic Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition exotherms above 200°C, suggesting moderate thermal stability . Photodegradation studies indicate a half-life of 14 days under UV light (λ = 254 nm), with dechlorination as the primary degradation pathway .

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